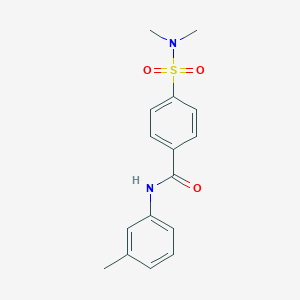

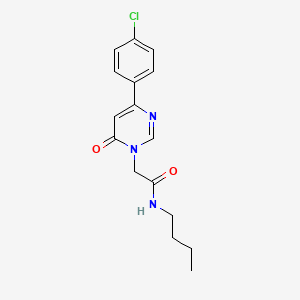

![molecular formula C11H10F3NO4S B2500025 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid CAS No. 344267-47-6](/img/structure/B2500025.png)

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid” is a chemical compound with the molecular formula C11H10F3NO4S . It has a molecular weight of 309.26 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3NO4S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.600±0.06 g/cm3 and a predicted boiling point of 597.0±50.0 °C . These values are predicted, meaning they are calculated using computational methods and may not reflect the actual physical properties of the compound.Applications De Recherche Scientifique

Synthesis and Chemiluminescence

Synthetic Applications : The compound finds application in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes exhibit stable thermal properties, allowing for room temperature handling, and their base-induced decomposition in DMSO yields light, indicating their potential in chemiluminescence applications. The study showcases the diverse synthetic routes and the unique photophysical properties of these derivatives, providing a foundation for further exploration in synthetic and applied chemistry (Watanabe et al., 2010).

Catalytic Applications

Oxy-Sulfonylation of Enamides : Research demonstrates the iron-mediated vicinal difunctionalization of enamides and enecarbamates with sulfinic acid salts and alcohols under mild conditions. This methodology enables the efficient synthesis of oxy-sulfonylated products, showcasing the compound's role in facilitating novel synthetic pathways. The direct incorporation of sulfur dioxide into sulfonylated products via organolithium chemistry, and their subsequent application in synthesizing biologically relevant β-amidosulfones, underlines the compound's versatility in synthetic organic chemistry (Kramer et al., 2019).

Materials Science

Electroreductive Desulfurization : The compound is involved in the electroreductive desulfurization processes, where its derivatives undergo controlled potential electrolysis in N,N-dimethylformamide, yielding trifluoromethyl-substituted olefins. This process highlights the compound's utility in material science, particularly in the synthesis of specialized materials and intermediates with potential applications in various industrial processes (Jabbar et al., 1998).

Environmental Chemistry

Degradation of Organic Pollutants : In the context of environmental chemistry, the compound's derivatives have been studied for their role in the electro-Fenton (EF) and photoelectro-Fenton (PEF) degradation of organic pollutants. The research focuses on the mineralization of sulfanilic acid using boron-doped diamond anodes and air diffusion cathodes, revealing the compound's potential in water treatment and purification technologies (El-Ghenymy et al., 2012).

Propriétés

IUPAC Name |

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWXNNSISWSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

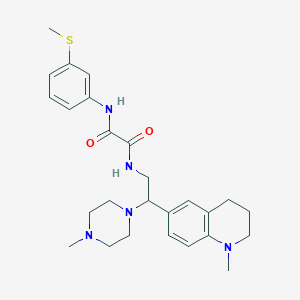

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

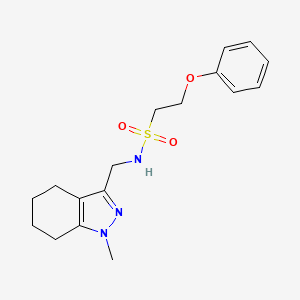

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)